N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVZGGOMZGWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate . These methods provide flexibility in introducing different substituents and achieving the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Applications
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has shown promise in several biological applications:
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : These compounds may act as inhibitors of kinases or other enzymes critical for cancer cell survival and proliferation. For instance, they could interfere with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers .
Antimicrobial Properties
Quinazolines have been studied for their antimicrobial activities against various pathogens, including bacteria and fungi. The introduction of different substituents, such as bromophenyl groups, can enhance their efficacy.
- Case Study : A related study highlighted the antimicrobial activity of substituted quinazolines against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds in this category may inhibit inflammatory mediators, providing relief in conditions characterized by chronic inflammation.
Research Findings and Insights
Numerous studies have reported on the synthesis and evaluation of quinazoline derivatives similar to this compound:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where CDK inhibition can lead to the selective killing of tumor cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Quinazoline Ring
Compound A : N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
- Key Differences : Replaces the 2-ethylquinazolin-4-yloxy group with a 6,7-dimethoxy-4-oxoquinazolin-3-yl moiety.
Compound B : 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
- Key Differences : Substitutes the 3-bromophenyl group with a 2-methylphenyl group.
- Impact : The methyl group’s smaller size and lower electronegativity compared to bromine reduce molecular weight (321.38 g/mol vs. 349.39 g/mol for a 3-acetylphenyl analogue) and alter hydrophobic interactions in target binding .
Modifications in the Acetamide Linker
Compound C : N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Key Differences : Replaces the quinazoline moiety with a naphthalene ring and introduces halogens (Cl, F) on the phenyl group.
Compound D : 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Key Differences: Features an ethylamino group instead of the quinazolin-4-yloxy linkage.
- Impact: Demonstrated moderate anti-inflammatory activity (comparable to Diclofenac), suggesting that amino substituents may optimize biological efficacy compared to ether linkages .
Sulfur vs. Oxygen Linkages
Compound E : N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Physicochemical and Crystallographic Properties
Bond Lengths and Angles
- C-Br Bond : ~1.89–1.91 Å (consistent with analogues in ), contributing to stable halogen bonding.
- Dihedral Angles : In similar compounds (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide), dihedral angles between aromatic rings range from 40° to 86°, influencing crystal packing and solubility .
Data Tables
Table 1: Structural Comparison of Selected Analogues
Biological Activity
N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1115933-40-8 |
| Molecular Formula | C18H16BrN3O2 |
| Molecular Weight | 386.2 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to inhibit certain enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in various diseases.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory activity against:
- Carbonic Anhydrase : A critical enzyme in maintaining acid-base balance in tissues.
- Acetylcholinesterase : An enzyme responsible for the breakdown of acetylcholine, which is vital for neurotransmission.
For example, a study showed that derivatives of quinazoline compounds, including this compound, significantly inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Anticancer Activity : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of this compound against several bacterial strains, indicating its potential as an antibacterial agent .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving 2-aminoaryl compounds.
- Bromination : The introduction of the bromine atom at the para position on the phenyl ring is achieved using brominating agents.
- Etherification and Amidation : The final steps involve etherification with ethoxy groups and amidation to form the acetamide linkage .
Recent Studies
A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:
- Enzyme Inhibition : Studies have quantified the IC50 values for enzyme inhibition, indicating potent inhibitory effects at low concentrations.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure to enhance biological activity and reduce toxicity. Substitutions at various positions on the quinazoline ring have shown promising results in enhancing efficacy .
Comparative Analysis
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5.0 | Acetylcholinesterase Inhibitor |
| Other Quinazoline Derivative | 10.0 | Acetylcholinesterase Inhibitor |
| Standard Drug (Donepezil) | 1.0 | Acetylcholinesterase Inhibitor |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. Key steps include nucleophilic substitution at the 4-position of 2-ethylquinazoline with a chloroacetamide intermediate, followed by coupling with 3-bromoaniline. Reaction optimization requires precise control of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts like EDCl/HOBt for amide bond formation. Purity is monitored via TLC and HPLC, with yields averaging 65–75% after column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on H/C NMR (to verify acetamide and quinazoline protons), FT-IR (for carbonyl stretches ~1650–1700 cm), and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Thermal stability is evaluated using differential scanning calorimetry (DSC) .
Q. How is the compound’s preliminary biological activity screened?
Initial screening involves in vitro assays against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC values compared to controls like cisplatin. Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria. Dose-response curves and statistical analysis (e.g., GraphPad Prism) are used to validate efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
SAR studies focus on modifying the bromophenyl (electron-withdrawing effects), ethylquinazoline (hydrophobic interactions), and acetamide linker (hydrogen bonding). Analog synthesis includes substituting bromine with -CF or -NO and varying the quinazoline substituents (e.g., methyl vs. ethyl). Biological testing across multiple assays (e.g., kinase profiling, receptor binding) identifies critical functional groups. Data is analyzed using multivariate regression to correlate structural features with activity .
Q. What strategies address contradictory data in biological assays?
Discrepancies in inhibition rates (e.g., varying IC across cell lines) may arise from differences in cell permeability or off-target effects. Mitigation includes orthogonal assays (e.g., enzymatic vs. cellular), standardized protocols (fixed incubation times, serum-free conditions), and cheminformatics tools to predict cross-reactivity. Replicate experiments (n ≥ 3) and meta-analysis of published data are critical .
Q. What mechanistic approaches elucidate the compound’s interaction with the hedgehog pathway?
Mechanistic studies employ Gli-luciferase reporter assays in Shh-LIGHT2 cells to quantify pathway inhibition. Western blotting detects downstream proteins (e.g., Ptch1, Smo). In vivo validation uses zebrafish or murine xenograft models, with qPCR for pathway-related genes. Competitive binding assays (SPR or ITC) determine affinity for Smo receptors .
Q. How is in vivo toxicity and pharmacokinetics evaluated?
Acute toxicity is assessed in rodents via LD determination and histopathology. Subchronic studies (28-day dosing) monitor hepatic/renal biomarkers (ALT, creatinine). Pharmacokinetic parameters (C, t) are measured using LC-MS/MS after oral/intravenous administration. Tissue distribution studies identify accumulation risks .
Q. What methodologies ensure compound stability under varying conditions?
Stability is tested via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Photostability uses ICH Q1B guidelines (exposure to UV/visible light). Degradation products are identified via LC-MS, and formulation strategies (lyophilization, PEG-based vehicles) are employed to enhance shelf life .
Specialized Techniques
Q. How is X-ray crystallography applied to resolve structural ambiguities?
Single crystals are grown via vapor diffusion (methylene chloride/hexane). Diffraction data collected at 298 K (Cu-Kα radiation) resolves bond lengths/angles and confirms the acetamide-quinazoline dihedral angle (~40–66°). Hydrogen-bonding networks (N–H⋯O) are analyzed using SHELXL for packing stability .
Q. Can computational modeling predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with Smo receptors. Quantum mechanical calculations (DFT at B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Similarity scoring against PubChem datasets identifies analog binding trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
